
N-(2-Cyanoethyl)-L-valine
Overview
Description
N-(2-Cyanoethyl)-L-valine is a modified amino acid that arises from the reaction of acrylonitrile with the N-terminal valine in hemoglobin. This compound is often used as a biomarker to monitor exposure to acrylonitrile, a byproduct of cigarette smoke. It has a molecular formula of C8H14N2O2 and a molecular weight of 170.209 g/mol .
Mechanism of Action
Target of Action
N-(2-Cyanoethyl)-L-valine is a derivative of natural or synthetic nucleosides . It is used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid and their analogs . The primary targets of this compound are the nucleosides in the DNA or RNA strands .
Mode of Action
This compound interacts with its targets through a process known as phosphoramidite chemistry . This chemistry involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . This process allows for the sequential addition of new bases to the DNA chain in a cyclic reaction .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of oligonucleotides . This process mimics natural processes and allows for the accurate assembly of custom oligonucleotide sequences . The 2-cyanoethyl group is employed to protect a phosphate group in the context of a synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involves its rapid absorption and distribution throughout the body . After administration, it causes sustained elevations of phenylethylamine concentrations and elimination of phenylethylamine is markedly decreased in these tissues relative to the situation after administration of phenylethylamine itself .
Result of Action
The result of the action of this compound is the formation of oligonucleotides . These oligonucleotides can be used in various applications such as gene expression studies, diagnostics, and therapeutics . This compound is a result of the exposure to acrylonitrile and is used as a biomarker of long-term or historical exposure to acrylonitrile .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other chemicals and the pH of the environment . For instance, the presence of acrylonitrile can lead to the formation of this compound . Additionally, the pH of the environment can affect the rate of the phosphoramidite chemistry involved in the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)-L-valine can be synthesized through a two-step reaction process:
Stage 1: L-valine is reacted with potassium hydroxide in water at 20°C.
Stage 2: Acrylonitrile is added to the reaction mixture at 0-5°C and stirred for 4.5-5.5 hours.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanoethyl)-L-valine undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .
Scientific Research Applications
N-(2-Cyanoethyl)-L-valine has several scientific research applications:
Chemistry: Used as a biomarker to monitor exposure to acrylonitrile.
Biology: Helps in studying the effects of acrylonitrile on biological systems.
Medicine: Used in research related to smoking and its impact on health.
Industry: Employed in the production of various chemical intermediates
Comparison with Similar Compounds
N-(2-Hydroxyethyl)valine: Formed from the reaction of ethylene oxide with valine.
N-(2-Cyanoethyl)cysteine: Formed from the reaction of acrylonitrile with cysteine.
Uniqueness: N-(2-Cyanoethyl)-L-valine is unique due to its specific formation from acrylonitrile and valine, making it a precise biomarker for acrylonitrile exposure. Its structure and reactivity differ from other similar compounds, providing distinct analytical and research advantages .
Properties
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470238 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51078-49-0 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


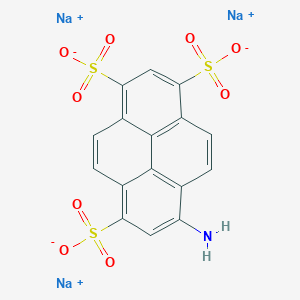
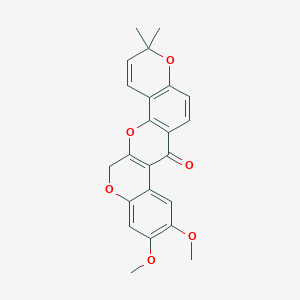

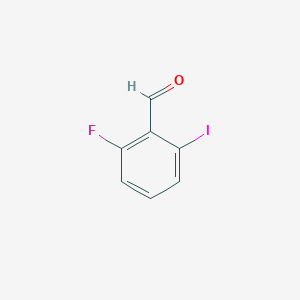
![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
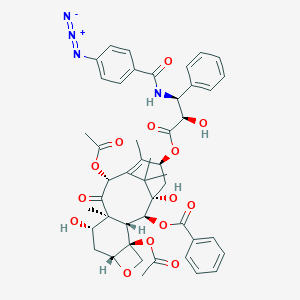

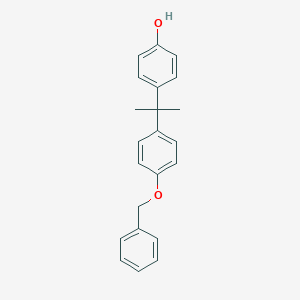
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
